3-(4-acetylbenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
3-[(4-acetylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8(13)9-2-4-10(5-3-9)18(16,17)12-7-6-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGKCLYKIHMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with beta-alanine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride by the amino group of beta-alanine. The reaction mixture is then acidified to precipitate the product .
Chemical Reactions Analysis
3-(4-acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3-(4-acetylbenzenesulfonamido)propanoic acid exhibit significant antimicrobial properties. These compounds have been tested against various drug-resistant bacterial strains, including those from the ESKAPE group, which are known for their high levels of resistance to conventional antibiotics.
Case Study: Antimicrobial Efficacy
In a study published in Molecules, derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus .
Drug Development
The compound's structural characteristics make it a promising candidate for drug development, particularly in the design of new antibiotics. Its ability to inhibit bacterial growth while maintaining favorable pharmacokinetic properties is crucial for developing effective therapeutic agents.
Table 2: Summary of Antimicrobial Activity Against Key Pathogens
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Methicillin-resistant S. aureus | 1 - 8 | High |
| Vancomycin-resistant E. faecalis | 0.5 - 2 | High |
| Pseudomonas aeruginosa | 16 - 64 | Moderate |
| Acinetobacter baumannii | 32 - 64 | Moderate |
Pharmacological Properties
In addition to antimicrobial activity, the pharmacological profile of this compound derivatives has been evaluated using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. These studies suggest that the compounds exhibit favorable absorption characteristics and low toxicity profiles compared to existing antibiotics .
Mechanism of Action
The mechanism of action of 3-(4-acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 3-(4-acetylbenzenesulfonamido)propanoic acid with related compounds:
Physicochemical Properties
- Solubility: The acetyl and sulfonamido groups in the target compound likely reduce aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid, which has higher polarity ).
- Acidity: The sulfonamido group increases acidity relative to simple phenylpropanoic acids. For example, 3-(4-hydroxyphenyl)propanoic acid (pKa ~4.5) is less acidic than sulfonamido derivatives due to the stronger electron-withdrawing nature of -SO₂NH- .
- Thermal Stability : Nitro- and acetyl-substituted derivatives (e.g., ) may exhibit lower thermal stability due to reactive functional groups.
Biological Activity
3-(4-acetylbenzenesulfonamido)propanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, primarily due to its structural properties, which allow it to interact with biological systems effectively. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound can modulate immune responses. In a study involving peripheral blood mononuclear cells (PBMC), derivatives of sulfonamide compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, at a concentration of 100 µg/mL, these compounds reduced TNF-α production by approximately 44-60%, indicating a strong anti-inflammatory potential .
Table 1: Cytokine Inhibition by Sulfonamide Derivatives
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|
| This compound | 44-60% | 44-79% |
| Ibuprofen | 96.01% (control) | Not applicable |
Anticancer Activity
The anticancer potential of this compound derivatives has been explored in various studies. Notably, a recent investigation assessed the effects of several sulfonamide derivatives on A549 lung cancer cells. Certain compounds exhibited cytotoxic effects, reducing cell viability by up to 50% and inhibiting cell migration . The most promising candidates showed comparable efficacy to established chemotherapeutics like doxorubicin.
Case Study: A549 Cell Line
In vitro studies using the A549 cell line revealed that specific derivatives of this compound significantly reduced cell viability and induced apoptosis in cancer cells. The research highlighted the structure-dependent nature of the anticancer activity, suggesting that modifications in the sulfonamide structure could enhance therapeutic efficacy.
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated using various assays, including the DPPH radical scavenging assay. Compounds derived from this compound demonstrated significant radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | Significant (exact % not specified) |
| Ascorbic Acid (control) | Highest activity |
| Butylated Hydroxytoluene (BHT) | Moderate activity |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. The sulfonamide moiety is known to interact with various biological targets, modulating pathways associated with inflammation and tumor growth.
Q & A
Q. How can researchers optimize the synthesis of 3-(4-acetylbenzenesulfonamido)propanoic acid to improve yield and purity?
- Methodological Answer: A stepwise approach is recommended:
- Protection of functional groups: Use a benzyloxycarbonyl (Cbz) group to protect the sulfonamide nitrogen during synthesis, preventing unwanted side reactions .
- Coupling conditions: Optimize reaction parameters such as solvent (e.g., DMF or dichloromethane), base (e.g., Na₂CO₃), and temperature (room temperature to 60°C) to enhance coupling efficiency .
- Monitoring: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and intermediates .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer:
- Solvent extraction: Partition the crude product between ethyl acetate and water to remove hydrophilic impurities .
- Column chromatography: Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate the compound based on polarity .
- Recrystallization: Final purification via recrystallization from ethanol/water mixtures improves crystalline purity .
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (acetyl peak at δ ~2.3 ppm, sulfonamide NH at δ ~10 ppm) and ¹³C NMR (carbonyl carbons at ~170–180 ppm) confirm functional groups .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detect sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?
- Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/6-31G* basis sets to calculate electron distribution and reactive sites (e.g., acetyl and sulfonamide groups) .
- Molecular docking: Simulate interactions with target enzymes (e.g., AutoDock Vina) to predict binding affinity and identify key residues (e.g., hydrogen bonding with catalytic sites) .
Q. What strategies resolve contradictions in solubility data for this compound across different studies?
- Methodological Answer:
- Standardize experimental conditions: Control pH (e.g., phosphate buffer at pH 7.4), temperature (25°C), and ionic strength to ensure reproducibility .
- LogP analysis: Measure partition coefficients (octanol/water) to assess hydrophobicity and correlate with solubility trends .
- Dynamic light scattering (DLS): Evaluate aggregation behavior in aqueous solutions, which may explain discrepancies .
Q. How to design in vitro assays to assess the biological activity of this compound?
- Methodological Answer:
- Enzyme inhibition assays: Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for metalloproteases) to measure inhibition kinetics .
- Dose-response curves: Determine IC₅₀ values by incubating the compound with serial dilutions (1 nM–100 µM) and monitoring fluorescence .
- Control experiments: Compare with known inhibitors (e.g., phosphoramidon for neprilysin) to validate specificity .
Q. What mechanistic insights guide the design of derivatives of this compound for enhanced bioactivity?
- Methodological Answer:
- Structure-activity relationship (SAR): Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to improve steric hindrance and binding specificity .
- Electron-withdrawing groups: Introduce nitro or sulfonic acid groups to the benzene ring to modulate electron density and enhance enzyme interactions .
- Hammett analysis: Quantify substituent effects on reaction rates or binding constants to prioritize synthetic targets .
Q. How to validate the stability of this compound under varying storage conditions?
- Methodological Answer:
- Accelerated stability studies: Store samples at 40°C/75% relative humidity (RH) for 6 months, following ICH guidelines .
- HPLC monitoring: Quantify degradation products (e.g., hydrolyzed acetyl or sulfonamide groups) at intervals (0, 1, 3, 6 months) .
- Lyophilization: Assess stability in lyophilized vs. solution states to recommend optimal storage formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
